molecular formula C25H21FO2PS+ B15208418 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride CAS No. 21316-04-1

4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride

Cat. No.: B15208418
CAS No.: 21316-04-1
M. Wt: 435.5 g/mol
InChI Key: DLSAVXCKKMBNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of triphenylphosphine with a suitable benzenesulfonyl fluoride precursor. One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with benzenesulfonyl fluoride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a phosphine oxide .

Scientific Research Applications

4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This interaction is often specific to certain amino acids, such as serine or cysteine, in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interact with biological targets in a specific manner. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

CAS No.

21316-04-1

Molecular Formula

C25H21FO2PS+

Molecular Weight

435.5 g/mol

IUPAC Name

(4-fluorosulfonylphenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C25H21FO2PS/c26-30(27,28)25-18-16-21(17-19-25)20-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2/q+1

InChI Key

DLSAVXCKKMBNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.